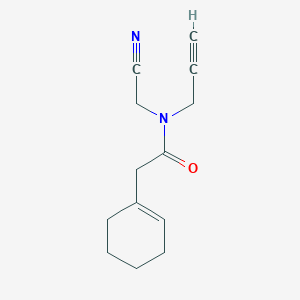
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential application in various scientific fields. CCPA belongs to the class of compounds known as adenosine A1 receptor agonists and has been shown to exhibit a high affinity for the adenosine A1 receptor.
作用机制
The mechanism of action of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide involves its binding to the adenosine A1 receptor. Once bound, N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide activates the receptor, resulting in a series of downstream signaling events. These events can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to exhibit a variety of biochemical and physiological effects. In laboratory experiments, N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to decrease heart rate and blood pressure, increase insulin release, and modulate neurotransmitter release. These effects are thought to be mediated by the activation of the adenosine A1 receptor.
实验室实验的优点和局限性
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has several advantages as a tool for studying the adenosine A1 receptor. It exhibits a high affinity for the receptor and can be used to selectively activate it in laboratory experiments. However, N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide also has some limitations. It is relatively expensive to synthesize and can be difficult to obtain in large quantities. Additionally, its effects on other adenosine receptor subtypes are not well understood.
未来方向
There are several future directions for research on N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to decrease heart rate and blood pressure in laboratory experiments, making it a promising candidate for the treatment of hypertension. Additionally, further research is needed to fully understand the effects of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide on other adenosine receptor subtypes. Finally, the development of new synthesis methods for N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide could make it more widely available for research purposes.
合成方法
The synthesis of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexenone, propargyl bromide, and cyanide. The first step involves the reaction of cyclohexenone with propargyl bromide in the presence of a base to form 2-(cyclohexen-1-yl)prop-2-yn-1-ol. This intermediate is then reacted with cyanide to form N-prop-2-ynyl-2-(cyclohexen-1-yl)acrylamide. Finally, the addition of a cyanomethyl group to the nitrogen atom of the acrylamide group results in the formation of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide.
科学研究应用
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been extensively studied for its potential application in various scientific fields. One of the most promising areas of research is its potential use as a tool for studying the adenosine A1 receptor. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been shown to exhibit a high affinity for the adenosine A1 receptor and can be used to selectively activate this receptor in laboratory experiments.
属性
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-9-15(10-8-14)13(16)11-12-6-4-3-5-7-12/h1,6H,3-5,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCJVLHCMLJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)
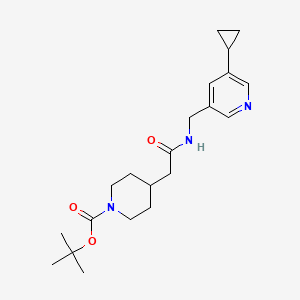
![1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone;dihydrochloride](/img/structure/B2764589.png)
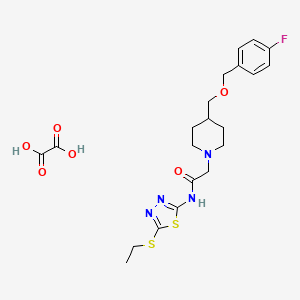
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)
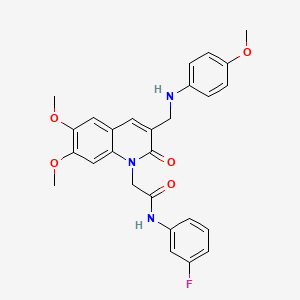
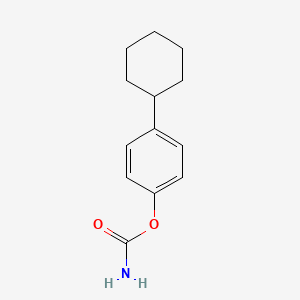
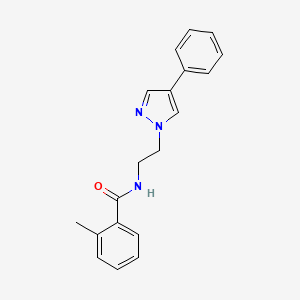
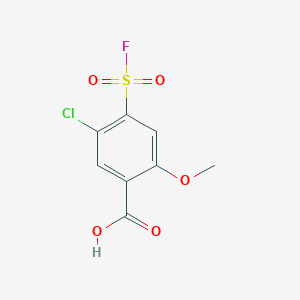
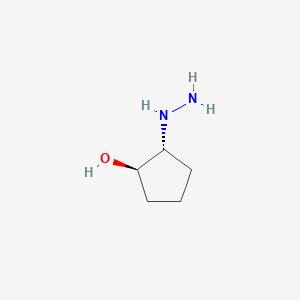
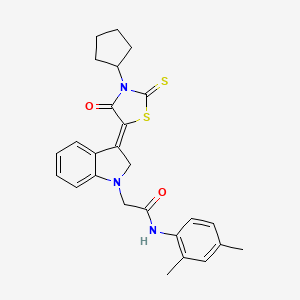
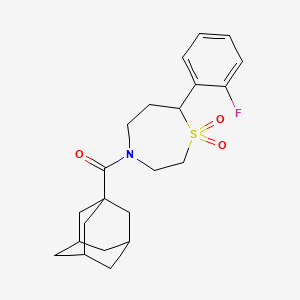
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)